
3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H15ClN4O3 and its molecular weight is 334.76. The purity is usually 95%.
BenchChem offers high-quality 3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Synthesis and Characterization
Research in molecular synthesis has explored the nucleophilic substitution on chloropyrimidine with different amines to form hetarenium salts, demonstrating the versatility of pyrimidine derivatives in forming charge-transfer complexes and their potential applications in chemical synthesis and drug development (Schmidt & Hetzheim, 1997).
Antimicrobial Activity
A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, showcasing the antimicrobial potential of pyrimidine derivatives against bacterial and fungal infections. These compounds were compared to standard drugs like streptomycin and fusidic acid, indicating their significant antibacterial and antifungal activities (Hossan et al., 2012).
Antiviral Properties
Studies on tubercidin analogues, including those with chloro substitutions, revealed substantial antiviral properties against RNA and DNA viruses in cell cultures, with specific derivatives showing selective activity and reduced toxicity. This suggests the therapeutic potential of pyrimidine derivatives in antiviral treatments (Bergstrom et al., 1984).
Therapeutic Applications
Research into nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis found that 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines exhibit potent antiproliferative effects against various tumor cell lines. This dual-targeted approach highlights the potential of pyrimidine derivatives in cancer therapy (Liu et al., 2015).
Nonlinear Optical (NLO) Properties
Investigations into the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives have demonstrated the significance of pyrimidine rings in nonlinear optics. This research underscores the potential use of pyrimidine derivatives in the development of materials for optoelectronic applications (Hussain et al., 2020).
Propriétés
IUPAC Name |
3-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-19-5-2-3-12(13(19)21)14(22)20-6-4-11(9-20)23-15-17-7-10(16)8-18-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQXKQBPYPMELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

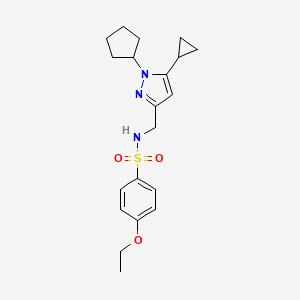
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
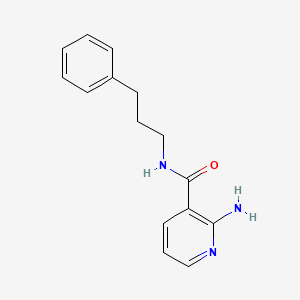

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
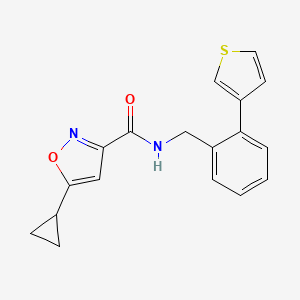
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)
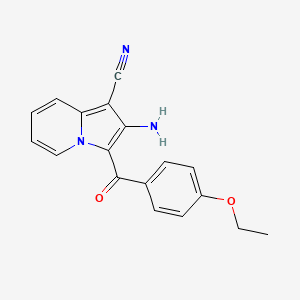
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

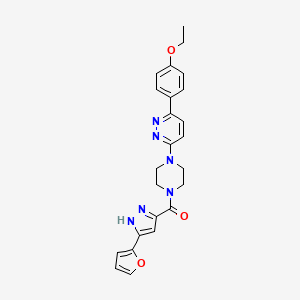
![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)